molecular formula C10H18N2O4 B593881 Tert-butyl 4-nitropiperidine-1-carboxylate CAS No. 1228630-89-4

Tert-butyl 4-nitropiperidine-1-carboxylate

Cat. No.: B593881
CAS No.: 1228630-89-4
M. Wt: 230.264
InChI Key: XASYUHHGRZOCKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a heterocyclic compound that contains a piperidine ring substituted with a nitro group and a tert-butyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Scientific Research Applications

Tert-butyl 4-nitropiperidine-1-carboxylate is utilized in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: As a probe to study the biological activity of piperidine derivatives.

    Industrial Applications: In the production of agrochemicals and other specialty chemicals.

Safety and Hazards

Tert-butyl 4-nitropiperidine-1-carboxylate is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-nitropiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or aqueous base (e.g., sodium hydroxide).

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-nitropiperidine-1-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-aminopiperidine-1-carboxylate: A reduction product of tert-butyl 4-nitropiperidine-1-carboxylate.

    4-nitropiperidine-1-carboxylic acid: A hydrolysis product of this compound.

    Tert-butyl piperidine-1-carboxylate: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both a nitro group and a tert-butyl ester group on the piperidine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various compounds.

Properties

IUPAC Name

tert-butyl 4-nitropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASYUHHGRZOCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676591
Record name tert-Butyl 4-nitropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228630-89-4
Record name tert-Butyl 4-nitropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-nitropiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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